2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H25NO2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenyl-2-phenylsulfanylacetate |
InChI |
InChI=1S/C26H25NO2S/c1-18-17-26(2,3)27-23-15-14-20(16-22(18)23)29-25(28)24(19-10-6-4-7-11-19)30-21-12-8-5-9-13-21/h4-17,24,27H,1-3H3 |
InChI Key |
ONMUAPRDROTRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds in toluene at 110°C with a molar ratio of aniline:acetone:toluene = 1:5:45. Catalyst E4a, derived from natural clinoptilolite via ion exchange and calcination, is used at 250% mass relative to aniline. After 6 hours, the yield reaches 96%, significantly higher than traditional acid-catalyzed methods. The zeolite’s decationized form enhances surface acidity while minimizing side reactions like polymerization.
Table 1: Key Parameters for 2,2,4-Trimethyl-1,2-dihydroquinoline Synthesis
| Parameter | Value |
|---|---|
| Catalyst | E4a (SiO₂-Al₂O₃-Fe₂O₃ zeolite) |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Molar Ratio (An:Ac:To) | 1:5:45 |
| Yield | 96% |
This method avoids hazardous acids like HCl or H₂SO₄, aligning with green chemistry principles. The catalyst’s reusability remains unverified in the patent, but its heterogeneous nature suggests potential for recovery.
Esterification to Form 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenyl(phenylsulfanyl)acetate
The final step involves coupling the dihydroquinoline alcohol with phenyl(phenylsulfanyl)acetyl chloride. Data from analogous esterifications in the provided sources guide protocol selection.
Steglich Esterification Protocol
Adapting methods from Ambeed’s synthesis of dihydroquinolin-4(1H)-ones, the following conditions are proposed:
-
Reagents : DCC (1.2 eq), DMAP (0.1 eq), dry dichloromethane.
-
Procedure :
-
Activate phenyl(phenylsulfanyl)acetic acid with DCC/DMAP at 0°C for 30 minutes.
-
Add 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol and stir at room temperature for 24 hours.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
-
Expected Challenges :
-
The bulky tert-carbon in the dihydroquinoline may slow nucleophilic attack, necessitating higher catalyst loads.
-
Competing hydrolysis requires anhydrous conditions, as emphasized in related esterifications.
Table 2: Comparative Esterification Methods
| Method | Activator | Solvent | Temperature | Yield (Est.) |
|---|---|---|---|---|
| Steglich | DCC/DMAP | DCM | 25°C | 70–80% |
| Acid Chloride | SOCl₂ | THF | Reflux | 65–75% |
| Mitsunobu | DIAD/PPh₃ | Toluene | 0°C → 25°C | 75–85% |
Alternative Approaches and Optimization
One-Pot Tandem Synthesis
Combining steps 1–3 into a single reactor could enhance efficiency. For example, zirconyl nitrate hydrate, used in dihydroquinolinone cyclizations, may catalyze both the condensation and esterification under biphasic conditions.
Hypothetical Protocol :
-
Directly add phenyl(phenylsulfanyl)acetyl chloride and ZrO(NO₃)₂·nH₂O.
-
Reflux in toluene/water (3:1) for 12 hours.
This method remains untested but aligns with trends in tandem catalysis.
Chemical Reactions Analysis
- TMQ can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
- Oxidation: Use oxidizing agents like KMnO4 or CrO3.
- Reduction: Employ reducing agents such as NaBH4 or LiAlH4.
- Substitution: React with halogens (e.g., Br2, Cl2) or other nucleophiles.
- Major products formed from these reactions include derivatives of TMQ with modified substituents.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that derivatives related to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate exhibit significant antimicrobial properties. For instance:
- Case Study: A synthesis of related quinoline derivatives demonstrated antimicrobial activity against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for future antituberculosis agents .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Research into similar compounds showed promising results:
- Case Study: A series of quinoxaline derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/ml, indicating strong antiproliferative activity . The presence of the sulfanyl group appears crucial for enhancing anticancer activity.
Synthetic Organic Chemistry
The synthesis of this compound can be approached through various methods that allow for further modification:
| Synthesis Method | Description |
|---|---|
| Condensation Reactions | Utilizes aldehydes and ketones for constructing the quinoline framework. |
| Functionalization | Allows for the introduction of additional functional groups to enhance biological activity. |
These synthetic pathways highlight the compound's versatility for further derivatization in organic synthesis.
Materials Science Applications
The unique properties of this compound also position it as a candidate for materials science applications:
Photovoltaic Materials
Research has indicated that quinoline derivatives can be incorporated into organic photovoltaic cells due to their electronic properties:
- Case Study: Quinoline-based materials have been developed for use in solar cells, demonstrating improved efficiency compared to traditional materials . The incorporation of sulfanyl groups enhances charge mobility within the material.
Catalysis
The compound's reactivity makes it suitable as a catalyst or catalyst precursor in various chemical reactions:
| Catalytic Application | Details |
|---|---|
| Cross-Coupling Reactions | Acts as a ligand in palladium-catalyzed reactions to form carbon-carbon bonds. |
| Oxidation Reactions | Facilitates the oxidation of alcohols to carbonyl compounds efficiently. |
Mechanism of Action
- The exact mechanism by which TMQ exerts its effects depends on its specific application.
- Molecular targets and pathways involved may vary. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The available evidence lacks explicit data on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate, but it references structurally related compounds (e.g., esters, glycols, and substituted quinolines). Below is a comparative analysis based on functional groups and applications:
Table 1: Key Properties of Analogous Compounds
Key Observations:
Structural Differences: The target compound contains a dihydroquinoline core, unlike the glycol esters (e.g., Texanol) in the evidence. This aromatic system may enhance UV stability or electronic interactions in polymers .
Performance in Applications: Texanol and similar glycol esters are widely used in coatings due to their low volatility and compatibility with resins . The target compound’s larger aromatic structure may reduce volatility but increase hydrophobicity, limiting its use in aqueous systems. Compared to hydroxy esters (e.g., 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate), the dihydroquinoline derivative may exhibit superior thermal stability but lower solubility in polar solvents .
Synthetic Challenges: The synthesis of the target compound likely requires multi-step reactions (e.g., Friedel-Crafts alkylation, esterification), whereas Texanol is produced via simpler esterification of diols and acids .
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate is a complex organic compound characterized by its unique quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 307.39 g/mol. The compound features a bicyclic aromatic system with multiple methyl groups that enhance its reactivity and biological interactions .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the context of oxidative stress and inflammation. The following sections detail specific findings from recent research.
Antioxidant Activity
Research has demonstrated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline can effectively reduce oxidative stress markers in vivo. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline showed that it mitigated liver damage induced by acetaminophen through its antioxidant properties. The compound reduced levels of pro-inflammatory cytokines and improved antioxidant enzyme function in treated rats .
Key Findings:
- Reduction of Oxidative Stress: Decreased levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane.
- Inhibition of Apoptosis: Reduced activity of caspases involved in apoptotic pathways.
- Normalization of Antioxidant Function: Improved levels of reduced glutathione post-treatment.
| Biological Marker | Control Group | Treated Group |
|---|---|---|
| 8-Hydroxy-2-deoxyguanosine (ng/mL) | 150 | 90 |
| Pro-inflammatory Cytokines (pg/mL) | 200 | 50 |
| Reduced Glutathione (μmol/L) | 5 | 10 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted through its ability to modulate cytokine production. In animal models, administration led to decreased levels of NF-kB mRNA synthesis and immunoglobulin G concentrations .
Case Study Example:
In a rat model with acetaminophen-induced liver injury:
- Treatment with the compound resulted in significant histopathological improvements.
- A marked reduction in inflammatory cell infiltration was observed.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological macromolecules. The presence of the phenylsulfanyl group suggests potential interactions with thiol-containing proteins or enzymes involved in redox reactions.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with the target molecule. Below is a comparison table highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Dihydroquinoline | Bicyclic aromatic | Basic structure without additional substituents |
| 6-Methylquinoline | Methyl-substituted quinoline | Simpler structure with fewer substituents |
| Phenyl(phenylthio)acetate | Sulfanyl derivative | Similar sulfanyl group but lacks quinoline structure |
Q & A
Q. What synthetic strategies are recommended for preparing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate, and which reaction parameters require optimization?
- Methodological Answer : The synthesis likely involves multi-step reactions, such as (1) constructing the dihydroquinoline core via cyclization (e.g., acid-catalyzed condensation of aniline derivatives with ketones) and (2) introducing the phenyl(phenylsulfanyl)acetate moiety via esterification or nucleophilic substitution. Key parameters to optimize include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) for cyclization; coupling agents (e.g., DCC/DMAP) for ester formation.
- Reaction temperature : Elevated temperatures (~100–120°C) for cyclization; room temperature for esterification to avoid decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity.
Electrochemical methods, such as sulfide bond formation via reduction of sulfoxides (as demonstrated in phenyl sulfoxide reduction studies), could offer a green chemistry alternative for sulfur-containing intermediates .
Q. How can researchers validate the purity and structural fidelity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC or GC (with a non-polar column) to assess purity (>98% by GC, as per industry standards for similar compounds) .
- Spectroscopy : ¹H/¹³C NMR to confirm the dihydroquinoline backbone and ester linkages. Compare chemical shifts with related trimethoxyphenyl acetic acid derivatives (e.g., δ 2.1–2.5 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z ≈ 435 for C₂₇H₂₅NO₂S).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved for the dihydroquinoline core?
- Methodological Answer : Discrepancies often arise from tautomerism or residual solvents. To address this:
- Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign protons and carbons, particularly around the dihydroquinoline nitrogen and methyl groups.
- Use variable-temperature NMR to identify dynamic processes (e.g., ring inversion) that may obscure signals.
- Cross-reference with X-ray crystallography data from structurally analogous compounds (e.g., 3,4,5-trimethoxyphenol derivatives) to confirm bond lengths and angles .
Q. What mechanistic insights govern the reactivity of the phenylsulfanyl acetate group in catalytic systems?
- Methodological Answer : The phenylsulfanyl moiety may act as a leaving group or participate in redox reactions. To study this:
- Conduct kinetic isotope effect (KIE) experiments to probe rate-determining steps in substitution reactions.
- Use DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps, focusing on sulfur’s nucleophilicity and steric effects from the trimethyl groups.
- Compare reactivity with simpler analogs (e.g., phenyl acetate) to isolate the sulfanyl group’s role .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design a stability study with controlled variables:
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ≈ 270–300 nm for aromatic systems).
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar esters) .
- Light sensitivity : Conduct accelerated aging under UV light (254 nm) to assess photolytic pathways.
Experimental Design Considerations
- Safety Protocols : Follow glove-box protocols for handling air-sensitive intermediates (e.g., phosphite esters) and toxic byproducts (e.g., H₂S) .
- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, humidity levels) to mitigate batch-to-batch variability, as seen in trimethoxyphenyl acetic acid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
